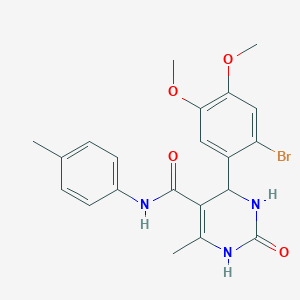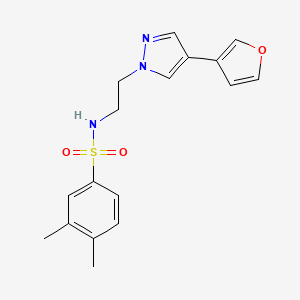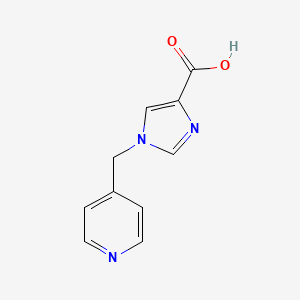
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule that contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles. These types of structures are often found in biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the pyridine ring. The carboxylic acid group could be introduced through various methods, such as oxidation or substitution reactions .Molecular Structure Analysis
The presence of the pyridine and imidazole rings in the molecule suggests that it could participate in various types of chemical reactions, particularly those involving nucleophilic substitution or electrophilic aromatic substitution .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating and electron-withdrawing properties of the nitrogen atoms in the pyridine and imidazole rings. The carboxylic acid group could also participate in reactions, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound is likely to be soluble in polar solvents due to the presence of the polar carboxylic acid group and the nitrogen atoms in the rings .Applications De Recherche Scientifique
Synthesis and Functionalization
Research on imidazole derivatives, such as "1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid," has primarily focused on their synthesis and functionalization for various scientific applications. Studies demonstrate the versatility of these compounds in organic synthesis, highlighting their utility in constructing complex molecular architectures through reactions like functionalization, coupling, and decarboxylation.
- Experimental and Theoretical Studies : The functionalization reactions of related carboxylic acids and their derivatives have been explored, showing the conversion of these compounds into various products through reactions with diamines and other agents, providing a foundation for the synthesis of imidazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).
- Versatile Architectures for N-heterocyclic Carbenes : Imidazo[1,5-a]pyridine derivatives have been identified as versatile platforms for generating stable N-heterocyclic carbenes, illustrating the potential of imidazole derivatives in catalysis and material science (Alcarazo et al., 2005).
Photocatalytic Activities and Sensing
Imidazole derivatives are also noted for their photocatalytic activities and sensing capabilities. These compounds can act as luminescent sensors and photocatalysts, highlighting their importance in environmental applications and material science.
- Luminescent Sensing Material : Certain imidazole-based compounds have been studied for their luminescent properties, indicating their potential as sensors for detecting various cations and organic compounds. These materials exhibit chemical stability and selective luminescent sensing capabilities (Ding et al., 2017).
- Photocatalytic Degradation : Coordination polymers based on imidazole and related compounds have shown outstanding potential in photocatalytic activities, such as the degradation of organic dyes, demonstrating their environmental applications (Xue et al., 2021).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
The design and synthesis of coordination polymers and MOFs using imidazole derivatives reveal their structural diversity and application potential in gas adsorption, catalysis, and as functional materials.
- Construction of Coordination Polymers : Research has focused on the development of novel coordination polymers and MOFs utilizing imidazole-based ligands. These studies highlight the diverse structural topologies achievable and their implications for gas adsorption and selective sensing (Cai et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(pyridin-4-ylmethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)9-6-13(7-12-9)5-8-1-3-11-4-2-8/h1-4,6-7H,5H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXYSVNNJLJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CN2C=C(N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)-1H-imidazole-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2944480.png)
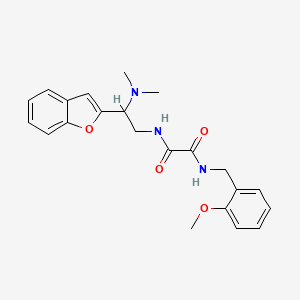
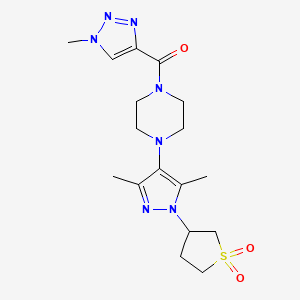
![1,1-Difluoro-6-(thiophene-3-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B2944490.png)
![Ethyl 5-(3,4-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2944491.png)
![5-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2944492.png)
![3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B2944493.png)
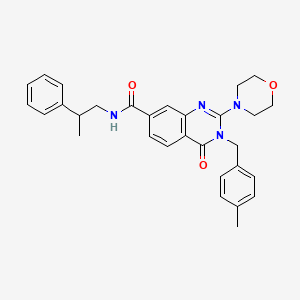
![3-((7-(Isopropylthio)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)propan-1-ol](/img/structure/B2944496.png)
